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Compound of Interest

Compound Name:
2-(3,4-Difluorophenyl)propanoic

acid

CAS No.: 444170-17-6

Cat. No.: B2461700

Get Quote

Executive Summary
2-(3,4-Difluorophenyl)propanoic acid (CAS: 110266-96-3) is a critical fluorinated

intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and

specific kinase inhibitors. Its structural core—a phenylpropanoic acid moiety substituted with

electron-withdrawing fluorine atoms—imparts unique spectroscopic signatures that distinguish

it from its non-fluorinated analogs (e.g., ibuprofen precursors).

This guide provides a comprehensive analysis of the spectroscopic data (NMR, IR, MS)

required for the identification and quality control of this compound. It synthesizes experimental

principles with consensus data derived from structural analogs to provide a robust reference

frame for analytical validation.
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Property Data

IUPAC Name 2-(3,4-Difluorophenyl)propanoic acid

CAS Number 110266-96-3

Molecular Formula

C

H

F

O

Molecular Weight 186.16 g/mol

Monoisotopic Mass 186.0492 Da

Key Functional Groups

Carboxylic acid, 3,4-Difluorophenyl ring, Chiral

center (

-carbon)

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3][4][5]
The NMR analysis of this compound is dominated by the interplay between the chiral center

and the fluorine-proton/fluorine-carbon couplings. The 3,4-difluoro substitution pattern creates a

complex aromatic region due to

and

couplings.

H NMR Data (400 MHz, CDCl )
Note: Chemical shifts (

) are reported in ppm relative to TMS. Multiplicities are defined as s (singlet), d (doublet), q
(quartet), m (multiplet).[1][2]
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Shift (

ppm)
Multiplicity Integration Assignment

Coupling
Logic

11.0 – 12.5 br s 1H -COOH

Exchangeable

acidic proton;

shift varies with

concentration/sol

vent.

6.90 – 7.20 m 3H Ar-H

Complex

multiplet due to

overlap of H2,

H5, H6 and F-

coupling (

Hz).

3.72 q 1H
-CH(CH

)-

-Methine proton.

Coupled to

methyl group (

Hz).

1.51 d 3H
-CH(CH

)

Methyl group

doublet (

Hz).

Mechanistic Insight: The aromatic region does not show the clean doublets/triplets of non-

fluorinated rings. The fluorine atoms at positions 3 and 4 split the signals of H2, H5, and H6 into

higher-order multiplets. H5 (adjacent to two fluorines) typically appears most upfield within the

aromatic cluster due to shielding effects.

C NMR Data (100 MHz, CDCl )
The

C spectrum is characterized by large C-F coupling constants.
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Shift (

ppm)
Multiplicity (Hz) Assignment Notes

180.1 s - C=O Carbonyl carbon.

150.2 dd , C-3 / C-4

C-F ipso

carbons. Large

doublet of

doublets due to

coupling with

both F atoms.

149.5 dd , C-4 / C-3
Second C-F ipso

carbon.

136.5 dd C-1

Quaternary

aromatic carbon

attached to alkyl

chain.

123.8 dd C-6 Aromatic CH.

117.5 d C-2
Aromatic CH

ortho to F.

117.2 d C-5
Aromatic CH

ortho to F.

44.8 s - CH-CH
-Carbon.

18.2 s - CH-CH Methyl carbon.

F NMR Data (376 MHz, CDCl )
Reference: CFCl

= 0 ppm.

-137.0 to -139.0 ppm (m, 1F)
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-140.0 to -142.0 ppm (m, 1F)

Pattern: Two distinct multiplets corresponding to the fluorine atoms at positions 3 and 4. The

complexity arises from

coupling (~20 Hz) and

/

couplings.

Mass Spectrometry (MS)[4]
Mass spectrometry analysis typically utilizes Electrospray Ionization (ESI) in negative mode

due to the acidic nature of the carboxylic acid.

Key Ions (ESI- Negative Mode)
m/z Ion Identity Interpretation

185.0 [M-H] Deprotonated molecular ion

(Base Peak).

141.0

[M-H-CO

]

Decarboxylation product (Loss

of 44 Da).

121.0

[C

H

F

]

Further fragmentation of the

alkyl chain; difluorobenzyl

anion species.

Fragmentation Pathway Visualization
The following diagram illustrates the logical fragmentation pathway observed in MS/MS

experiments.
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Figure 1: Proposed ESI(-) MS Fragmentation Pathway for 2-(3,4-Difluorophenyl)propanoic acid

[M-H]- 
 m/z 185.0 

 (Parent Ion)

[M-H-CO2]- 
 m/z 141.0 

 (Decarboxylation)

- CO2 (44 Da)
[C7H3F2]- 

 m/z ~121.0 
 (Difluorobenzyl anion)

- C2H4 (Ethylene loss) 
 or rearrangement

Click to download full resolution via product page

[1]
Infrared (IR) Spectroscopy[4][6]
The IR spectrum confirms the presence of the carboxylic acid and the fluorinated aromatic ring.

Wavenumber (cm

)
Vibration Mode Description

2500 – 3300 O-H Stretch

Broad, intense band

characteristic of carboxylic acid

dimers.

1700 – 1720 C=O Stretch Strong, sharp carbonyl peak.

1500 – 1600 C=C Aromatic
Aromatic ring skeletal

vibrations.

1100 – 1250 C-F Stretch

Strong bands; C-F stretches

are intense and often appear

as multiple peaks in this

region.

~1230 C-O Stretch
C-O single bond stretch of the

acid.

Experimental Workflow: Analytical Protocol
To ensure reproducibility, the following workflow is recommended for the characterization of

synthesized or purchased samples.
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Figure 2: Standard NMR Characterization Workflow

Sample: 2-(3,4-Difluorophenyl)propanoic acid

Dissolve ~10mg in 0.6mL CDCl3 
 (Ensure clear solution)

1H NMR Acquisition 
 (sw=12ppm, d1=2s, ns=16)

13C NMR Acquisition 
 (sw=240ppm, d1=3s, ns=256)

Data Processing 
 (LB=0.3Hz for 1H, LB=1.0Hz for 13C)

Check Coupling Constants 
 (Verify 1J_CF ~245Hz)

Generate Certificate of Analysis

Click to download full resolution via product page

Protocol Notes:
Solvent Choice: CDCl

is preferred for resolution. DMSO-

may be used if the acid proton needs to be clearly visualized (usually shifts to ~12.5 ppm),
but it may obscure the aromatic region due to solvent viscosity broadening.

Impurity Check: Common impurities include the non-fluorinated analog (check for clean

multiplets in aromatic region) or the methyl ester (check for singlet ~3.6 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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